1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Overview
Description
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, an oxopyrrolidine ring, and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrile group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the oxopyrrolidine ring and carbonitrile group contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile include:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound has a similar methoxyphenyl group but differs in its triazole ring structure.
4-Methoxyamphetamine: This compound shares the methoxyphenyl group but has an amphetamine backbone.
Apixaban: A direct inhibitor of activated factor X, it contains a methoxyphenyl group and is used as an anticoagulant. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-6-9(8-13)12(14)15/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNKWJPPJNXMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582963 | |
Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930298-98-9 | |
Record name | 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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